4-(4-acetamidophenoxy)butanoic Acid

Identity verification Procurement integrity Fibrate misassignment

Mislabeling as fenofibric acid creates procurement risk and experimental error. This authentic reference standard (≥95% purity) resolves identity confusion and provides a reliable scaffold for PROTAC design and anti-inflammatory research. - Structurally validated to prevent costly misidentification with fenofibric acid (CAS 42017-89-0). - Non-hydrolyzable butanoic acid linker avoids confounding paracetamol release seen in hemisuccinate ester prodrugs. - Favorable physicochemical profile (XLogP3=1.1, TPSA=75.6 Ų) aligns with Veber oral drug-likeness criteria.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 937600-99-2
Cat. No. B1311927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-acetamidophenoxy)butanoic Acid
CAS937600-99-2
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OCCCC(=O)O
InChIInChI=1S/C12H15NO4/c1-9(14)13-10-4-6-11(7-5-10)17-8-2-3-12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16)
InChIKeyWJMPFDOUHHAYMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Acetamidophenoxy)butanoic Acid: Structural Profile & Procurement Risks


4-(4-Acetamidophenoxy)butanoic acid is a para‑substituted phenoxyalkanoic acid derivative featuring a butanoic acid linker tethered to an acetamidophenyl moiety [1]. The compound (molecular formula C₁₂H₁₅NO₄, MW 237.25) is supplied as a research‑grade intermediate with typical purity ≥95% and is commercially available from multiple specialty chemical vendors [2]. Critically, the compound is not fenofibric acid (a fibrate drug with a distinct chlorinated benzophenone structure), despite erroneous cross‑listings on some vendor platforms; this misidentification represents a procurement risk that must be verified via CAS registry [1][3].

4-(4-Acetamidophenoxy)butanoic Acid: Non-Interchangeability with Analogs


Generic substitution among structurally similar phenoxybutanoic acid derivatives is not scientifically defensible due to discrete changes in regioisomerism, oxidation state, and linker geometry that materially alter key physicochemical properties and biological handling [1]. The 4‑(para) substitution pattern yields a distinct molecular surface topology compared to the 2‑(ortho) isomer, while the non‑oxidized butanoic acid chain differentiates this compound from its 4‑oxo counterpart (acetaminophen hemisuccinate), which contains an ester linkage susceptible to plasma esterase cleavage [2]. Furthermore, confusion with the marketed fibrate drug fenofibric acid—which bears a chlorinated benzophenone core and activates PPARα—introduces regulatory and experimental design hazards that demand strict identity verification [3]. These structural divergences translate into quantifiable differences in logP, polar surface area, and hydrogen‑bonding capacity that directly impact solubility, permeability, and formulation behavior, underscoring why this specific CAS entity must be specified in procurement.

4-(4-Acetamidophenoxy)butanoic Acid Quantitative Comparison with Analogs


Molecular Weight Difference vs. Fenofibric Acid

4-(4-Acetamidophenoxy)butanoic acid (MW 237.25, C₁₂H₁₅NO₄) is frequently mislabeled as fenofibric acid on commercial websites. Fenofibric acid (MW 318.75, C₁₇H₁₅ClO₄) is a chlorinated benzophenone derivative and a PPARα agonist. The 81.5 Da molecular weight difference and the presence of a chlorine atom in fenofibric acid preclude any functional or regulatory interchangeability [1][2].

Identity verification Procurement integrity Fibrate misassignment

Lipophilicity vs. Ortho Regioisomer

The para‑substituted target compound exhibits an XLogP3 of 1.1, whereas the ortho‑substituted 4‑(2‑acetamidophenoxy)butanoic acid (CAS 1016689‑67‑0) has an XLogP3 of 1.0 [1][2]. While the difference is numerically small (ΔXLogP3 = 0.1), the altered spatial arrangement of the acetamido group relative to the butanoic acid chain can influence membrane interaction kinetics and solubility profiles in aqueous environments [3].

ADME optimization Lipophilicity Permeability

Polar Surface Area vs. 4-Oxo Derivative

The target compound possesses a TPSA of 75.6 Ų and 2 hydrogen‑bond donors (HBD), compared to the 4‑oxo derivative (acetaminophen hemisuccinate, CAS 20675‑25‑6) which exhibits a TPSA of 83.8 Ų and also 2 HBD [1]. The 8.2 Ų reduction in TPSA, combined with a more favorable logP (XLogP3 = 1.1 vs. –0.3 for the oxo analog), predicts improved passive membrane permeability for the target compound, aligning with the observation that ester‑linked analogs are often designed as prodrugs to enhance oral absorption [1].

Oral bioavailability Solubility Drug design

Purity and Stability Specifications

Commercially available 4‑(4‑acetamidophenoxy)butanoic acid is supplied with a minimum purity of 95% (typical 95+%) and is recommended for storage at 2–8 °C under dry, sealed conditions [1]. In contrast, the 4‑oxo derivative is often supplied as a hemisuccinate salt with different stability profiles (hydrolysis susceptibility). While no accelerated stability data are publicly available for the target compound, the absence of a hydrolytically labile ester bond in the linker suggests a longer shelf‑life under standard laboratory storage compared to the 4‑oxo ester analog [2].

Quality control Stability Storage

4-(4-Acetamidophenoxy)butanoic Acid Research Applications


Oral Bioavailable Phenoxyalkanoic Acid Scaffold

The combination of moderate lipophilicity (XLogP3 = 1.1) and a reduced polar surface area (TPSA = 75.6 Ų) relative to ester‑linked analogs positions this compound as a favorable starting scaffold for designing orally bioavailable anti‑inflammatory or analgesic agents [1]. The phenoxyalkanoic acid class has documented anti‑edematous activity in preclinical models, and the target compound’s physicochemical profile aligns with Veber criteria for oral drug‑likeness [2].

Non-Prodrug Linker for PROTAC and Bioconjugation

The butanoic acid chain provides a flexible, non‑hydrolyzable linker suitable for attaching payloads to E3 ligase ligands in PROTAC constructs, without the confounding release of paracetamol that occurs with hemisuccinate ester prodrugs [1]. The carboxylic acid terminus enables straightforward amide coupling to amine‑containing ligands under standard peptide synthesis conditions [2].

Reference Standard for Vendor Identity Verification

Given the documented mislabeling of this compound as fenofibric acid on multiple commercial websites, the pure compound serves as an essential reference standard for analytical chemistry and procurement quality control [1]. LC‑MS or NMR verification against the authentic standard (CAS 937600‑99‑2) prevents costly experimental errors stemming from inadvertent substitution with the pharmacologically active fibrate drug (CAS 42017‑89‑0) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-acetamidophenoxy)butanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.